REACTION_CXSMILES
|
[OH-].[K+].O.[OH:4][CH:5]([CH3:12])[CH2:6][C:7]([O:10][OH:11])([CH3:9])[CH3:8].[C:13](Cl)(=[O:18])[C:14]([CH3:17])([CH3:16])[CH3:15]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl>[C:13]([O:11][O:10][C:7]([CH3:9])([CH3:8])[CH2:6][CH:5]([OH:4])[CH3:12])(=[O:18])[C:14]([CH3:17])([CH3:16])[CH3:15] |f:0.1,5.6|
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
25 g
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
19.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
OC(CC(C)(C)OO)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CC(C)(OO)C)C
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
liquid
|
Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
peroxyester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
OH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A jacketed reactor equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The resulting vigorously stirred mixture was cooled to -5° to -2° C. and to it
|
Type
|
CUSTOM
|
Details
|
of about 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to separate into two liquid phases at 10° C.
|
Type
|
CUSTOM
|
Details
|
the lower organic layer was removed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over about 5% by weight of anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
after the spent desiccant was separated by filtration the methylene chloride
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo at 0° to 10° C
|
Type
|
CUSTOM
|
Details
|
Obtained
|
Name
|
|
Type
|
|
Smiles
|
C(C(C)(C)C)(=O)OOC(CC(C)O)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |